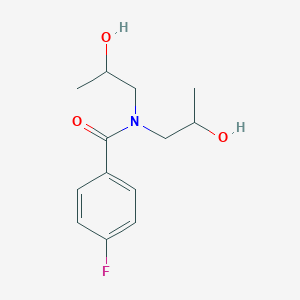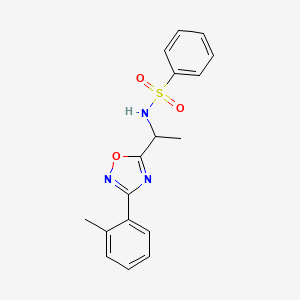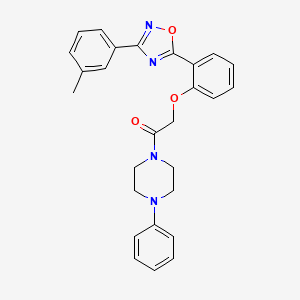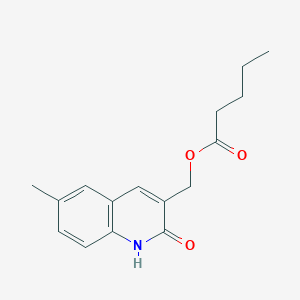
(2-hydroxy-6-methylquinolin-3-yl)methyl pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
Molecular structure analysis could involve techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity with other substances, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its stability under various conditions .Applications De Recherche Scientifique
Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure, consisting of a benzene ring fused with a pyridine moiety (Fig. 1). Its molecular formula is C9H7N. Quinoline serves as a scaffold for drug discovery and plays a crucial role in medicinal chemistry. In this analysis, we’ll explore the unique applications of “(2-hydroxy-6-methylquinolin-3-yl)methyl pentanoate” in various fields .
a. Cancer Research: Quinoline compounds have been investigated for their potential as anticancer agents. Researchers explore their cytotoxic effects, inhibition of tumor growth, and interactions with specific cancer-related targets.
b. Neurological Disorders: The neuroprotective properties of quinolines make them relevant in treating neurodegenerative diseases. These compounds may modulate neurotransmitter systems, reduce oxidative stress, and enhance neuronal survival.
c. Infectious Diseases: Quinolines show antimicrobial activity against bacteria, viruses, and parasites. They have been studied as potential antimalarial agents (e.g., chloroquine) and antiviral drugs (e.g., remdesivir).
Selected Quinolines and Derivatives
In addition to “(2-hydroxy-6-methylquinolin-3-yl)methyl pentanoate,” other quinolines and their derivatives with potential biological and pharmaceutical activities are actively studied .
Mécanisme D'action
Target of Action
Quinoline derivatives, which this compound is a part of, are known to have a wide range of biological targets due to their versatile applications in medicinal chemistry . They are often used in drug discovery as they can interact with various biological targets .
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways due to their broad spectrum of biological activity
Result of Action
Quinoline derivatives are known to have a wide range of biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-hiv effects
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(6-methyl-2-oxo-1H-quinolin-3-yl)methyl pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-3-4-5-15(18)20-10-13-9-12-8-11(2)6-7-14(12)17-16(13)19/h6-9H,3-5,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULUSQQQZHJWIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC1=CC2=C(C=CC(=C2)C)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl pentanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


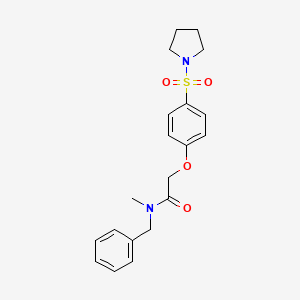
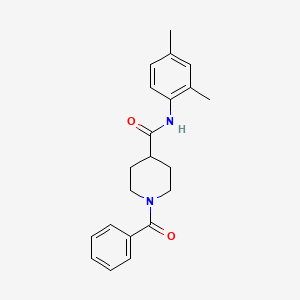
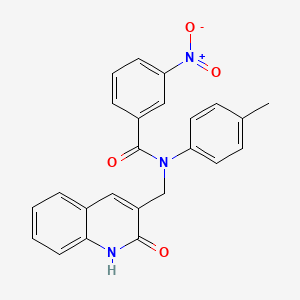
![N-(4-(N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7715732.png)
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7715738.png)

